molecular formula C12H10Cl2N2O2S B2535881 4-amino-N-(2,4-dichlorophenyl)benzene-1-sulfonamide CAS No. 439118-59-9

4-amino-N-(2,4-dichlorophenyl)benzene-1-sulfonamide

Cat. No.: B2535881
CAS No.: 439118-59-9
M. Wt: 317.18
InChI Key: GXTOSZWQJYNQQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biochemical Analysis

Biochemical Properties

In vivo, 4-amino-N-(2,4-dichlorophenyl)benzene-1-sulfonamide exhibits a range of pharmacological activities, such as anti-carbonic anhydrase and anti-t dihydropteroate synthetase . These activities allow it to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Cellular Effects

The cellular effects of this compound are largely due to its interactions with enzymes and proteins within the cell. For instance, it can inhibit the activity of dihydropteroate synthetase, an enzyme involved in the synthesis of folic acid, a vital component for DNA replication .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It binds to the active site of dihydropteroate synthetase, preventing the enzyme from catalyzing the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, a key step in the synthesis of folic acid .

Temporal Effects in Laboratory Settings

It is known that sulfonamides are not readily biodegradable and have the potential to cause various unfavorable side effects .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. High doses may cause a strong allergic reaction, with two of the most serious being Stevens–Johnson syndrome and toxic epidermal necrolysis .

Metabolic Pathways

This compound is involved in the metabolic pathway of folic acid synthesis. It interacts with the enzyme dihydropteroate synthetase, inhibiting its activity and thereby disrupting the synthesis of folic acid .

Transport and Distribution

It is known that sulfonamides can penetrate tissues well and are distributed throughout the body .

Subcellular Localization

The subcellular localization of this compound is not well-defined. Given its mechanism of action, it is likely to be found in the cytoplasm where it can interact with enzymes involved in folic acid synthesis .

The information provided here is based on the current understanding and is subject to change as new research findings emerge .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(2,4-dichlorophenyl)benzene-1-sulfonamide typically involves the reaction of 2,4-dichloroaniline with sulfanilamide under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

4-amino-N-(2,4-dichlorophenyl)benzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

4-amino-N-(2,4-dichlorophenyl)benzene-1-sulfonamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-N-(2,4-dichlorophenyl)benzene-1-sulfonamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized research applications and potential therapeutic uses .

Properties

IUPAC Name

4-amino-N-(2,4-dichlorophenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2O2S/c13-8-1-6-12(11(14)7-8)16-19(17,18)10-4-2-9(15)3-5-10/h1-7,16H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXTOSZWQJYNQQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.